molecular formula C12H11N B3349419 1H-Carbazole, 4,9-dihydro- CAS No. 21865-49-6

1H-Carbazole, 4,9-dihydro-

Cat. No.: B3349419
CAS No.: 21865-49-6
M. Wt: 169.22 g/mol
InChI Key: KWSUDRFZRMPRDF-UHFFFAOYSA-N
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Description

1H-Carbazole, 4,9-dihydro- is a chemical compound with the molecular formula C₁₂H₁₁N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Chemical Reactions Analysis

1H-Carbazole, 4,9-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert 1H-Carbazole, 4,9-dihydro- to its fully saturated form.

    Substitution: Electrophilic substitution reactions are common for carbazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while substitution reactions can produce halogenated or nitrated carbazole derivatives .

Scientific Research Applications

1H-Carbazole, 4,9-dihydro- has numerous applications in scientific research:

Comparison with Similar Compounds

1H-Carbazole, 4,9-dihydro- can be compared with other similar compounds, such as:

    Indole: Both indole and carbazole are nitrogen-containing heterocycles, but carbazole has an additional benzene ring fused to the indole structure.

    Indolocarbazoles: These compounds consist of an indole and carbazole fused together.

    Polycarbazoles: These are polymers derived from carbazole monomers.

The uniqueness of 1H-Carbazole, 4,9-dihydro- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

4,9-dihydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-5,7,13H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSUDRFZRMPRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487881
Record name 1H-Carbazole, 4,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21865-49-6
Record name 4,9-Dihydro-1H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21865-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Carbazole, 4,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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